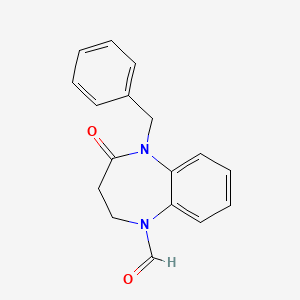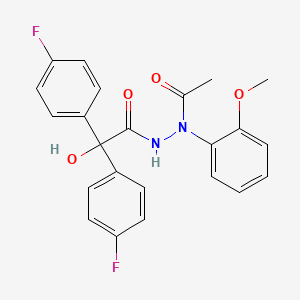![molecular formula C22H18ClN3O B11517965 N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1,3-dihydro-2H-isoindol-2-yl)benzohydrazide](/img/structure/B11517965.png)
N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1,3-dihydro-2H-isoindol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOHYDRAZIDE is a compound that belongs to the class of hydrazides. It features a benzohydrazide core with a 4-chlorophenyl group and an isoindoline moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOHYDRAZIDE typically involves the condensation of 4-chlorobenzaldehyde with 3-(2,3-dihydro-1H-isoindol-2-yl)benzohydrazide. The reaction is carried out in the presence of ethanol and a few drops of glacial acetic acid as a catalyst . The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory processes . The compound may also interact with various receptors and enzymes, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(2-Phenyl-1H-indol-3-yl)methylene]benzohydrazide: Similar structure with an indole moiety instead of isoindoline.
N’-[(4-Methoxyphenyl)methylene]benzohydrazide: Similar structure with a methoxy group instead of a chloro group.
N’-[(4-Bromophenyl)methylene]benzohydrazide: Similar structure with a bromo group instead of a chloro group.
Uniqueness
N’-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOHYDRAZIDE is unique due to the presence of both the 4-chlorophenyl and isoindoline moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups may enhance its activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C22H18ClN3O |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]-3-(1,3-dihydroisoindol-2-yl)benzamide |
InChI |
InChI=1S/C22H18ClN3O/c23-20-10-8-16(9-11-20)13-24-25-22(27)17-6-3-7-21(12-17)26-14-18-4-1-2-5-19(18)15-26/h1-13H,14-15H2,(H,25,27)/b24-13- |
InChI Key |
MKFODMGQYXVXRR-CFRMEGHHSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)N/N=C\C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(diethylamino)-2-[(E)-(2-{6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol](/img/structure/B11517902.png)
![N-[(1Z)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B11517904.png)
![6-{(E)-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B11517908.png)

![N-(4-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide](/img/structure/B11517912.png)
![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}propanehydrazide](/img/structure/B11517916.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11517921.png)
![N-[(2E,5Z)-5-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11517925.png)
![(2E)-2-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B11517926.png)

![1-Amino-9A,11A-dimethyl-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-OL](/img/structure/B11517954.png)
![(3-bromophenyl)[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11517957.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11517963.png)
